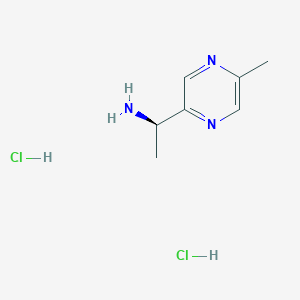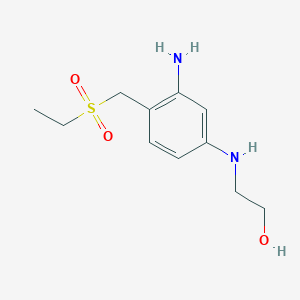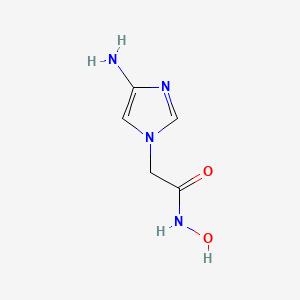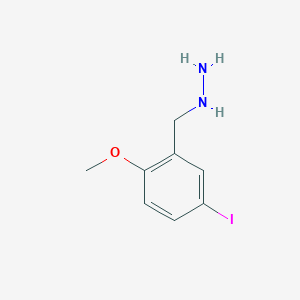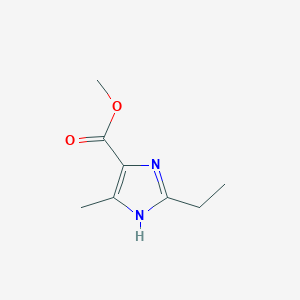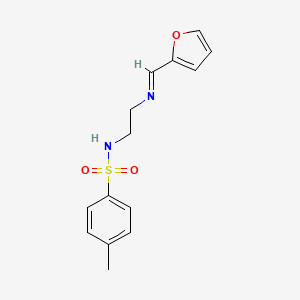
N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that features a furan ring, an imine group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide typically involves the condensation of furan-2-carbaldehyde with 2-aminoethyl-4-methylbenzenesulfonamide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond between the aldehyde and the amine.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as acid catalysts, can enhance the reaction rate and efficiency. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: N-(2-((Furan-2-ylmethyl)amino)ethyl)-4-methylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are studied for their catalytic properties.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. The presence of the sulfonamide group makes it a candidate for inhibiting enzymes that require sulfonamide binding.
Medicine
Medically, derivatives of this compound are explored for their antimicrobial and anticancer properties. The imine group and the furan ring are structural motifs found in various bioactive molecules.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide exerts its effects involves the interaction of its functional groups with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. The imine group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-((Furan-2-ylmethylene)amino)ethyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.
N-(2-((Thiophene-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide: Contains a thiophene ring instead of a furan ring.
N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom on the benzene ring.
Uniqueness
N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the furan ring, imine group, and sulfonamide group in a single molecule allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C14H16N2O3S |
|---|---|
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
N-[2-(furan-2-ylmethylideneamino)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-12-4-6-14(7-5-12)20(17,18)16-9-8-15-11-13-3-2-10-19-13/h2-7,10-11,16H,8-9H2,1H3 |
Clave InChI |
JMVWWRYYMSRHNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCCN=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


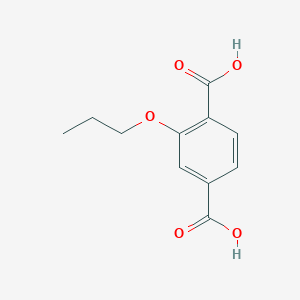
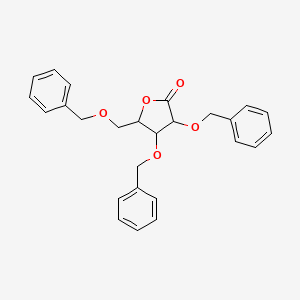
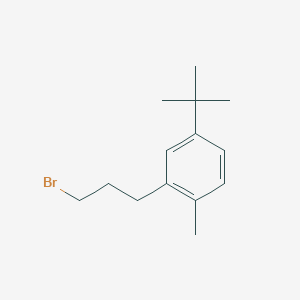
![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)
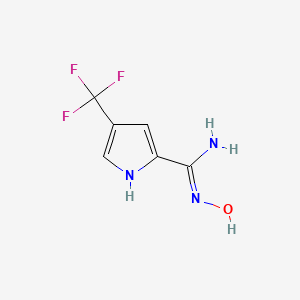

![12-Phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B12823057.png)
